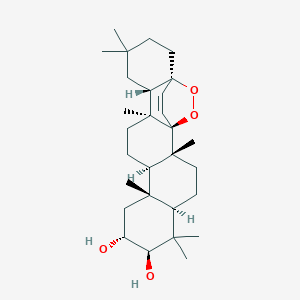

1-Dehydroxybaccatin IV

Description

Properties

IUPAC Name |

(1S,2R,5R,7R,8R,10S,11R,14S,15S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQSPIDOGLAJKQ-BLZAXGAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4([C@]25C=C[C@@]6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Discovery and Isolation of 1-Dehydroxybaccatin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) of significant interest within the scientific community due to its structural relationship to the potent anti-cancer agent, paclitaxel. Despite its importance as a potential precursor or analogue in drug development, the specific details of its initial discovery and isolation are not well-documented in a singular, seminal publication. It is widely believed to have been first identified as a minor constituent during broader investigations of the chemical composition of various Taxus species, most notably Taxus wallichiana, the Himalayan Yew. This guide synthesizes the available scientific literature to provide a comprehensive technical overview of the probable methods for the isolation and characterization of 1-Dehydroxybaccatin IV, addressing the core requirements of experimental protocols, data presentation, and process visualization.

Inferred Discovery and Botanical Source

While a specific "discovery" paper for 1-Dehydroxybaccatin IV is not readily identifiable, its existence was likely revealed through systematic phytochemical analyses of Taxus species. These studies, aimed at identifying novel taxanes, employed extensive chromatographic separations of crude plant extracts. 1-Dehydroxybaccatin IV would have emerged as one of many structurally related compounds, distinguished by its unique substitution pattern. The primary botanical source for this taxoid is the bark and needles of Taxus wallichiana.

Experimental Protocols: A Reconstructed Approach to Isolation and Purification

The following protocol is a composite methodology derived from established procedures for the isolation of taxanes from Taxus species. It represents a robust and logical workflow for obtaining 1-Dehydroxybaccatin IV.

Extraction of Crude Taxanes

-

Plant Material Preparation: Dried and pulverized bark or needles of Taxus wallichiana (1 kg) are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a mixture of methanol (B129727) and water (typically 80:20 v/v) at room temperature for 48-72 hours with occasional agitation. This process is repeated three times.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure at a temperature not exceeding 45°C to yield a viscous crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The taxanes, including 1-Dehydroxybaccatin IV, will predominantly partition into the chloroform and ethyl acetate fractions.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of 1-Dehydroxybaccatin IV from the complex mixture of taxanes.

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Fraction Collection: Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water. The exact composition must be optimized based on analytical HPLC trials.

-

Detection: UV detection at 227 nm.

-

Outcome: Isolation of pure 1-Dehydroxybaccatin IV.

-

Quantitative Data

Specific yield data for 1-Dehydroxybaccatin IV from Taxus wallichiana is not consistently reported in the literature, likely due to its status as a minor taxane. The table below provides a general overview of taxane yields from Taxus species to offer a contextual reference.

| Taxane | Plant Source | Typical Yield (% of dry weight) | Reference |

| Paclitaxel | Taxus brevifolia (bark) | 0.01 - 0.02% | |

| 10-Deacetylbaccatin III | Taxus baccata (needles) | 0.1% | |

| Baccatin III | Taxus wallichiana | Variable, often lower than 10-DAB | [1] |

| 1-Dehydroxybaccatin IV | Taxus wallichiana | Not consistently reported (minor constituent) |

Spectroscopic Data:

Visualizations

Inferred Biosynthetic Pathway

1-Dehydroxybaccatin IV is an intermediate in the complex biosynthetic pathway of taxanes. It is understood to be a precursor to other more functionalized taxoids. The following diagram illustrates its likely position within the broader taxane biosynthetic network.

Caption: Inferred position of 1-Dehydroxybaccatin IV in the taxane biosynthetic pathway.

Experimental Workflow for Isolation

The following diagram outlines the logical steps for the isolation of 1-Dehydroxybaccatin IV from its natural source.

Caption: A logical workflow for the isolation of 1-Dehydroxybaccatin IV.

Conclusion

The discovery and isolation of 1-Dehydroxybaccatin IV represent a classic example of natural product chemistry, where the elucidation of minor components from complex mixtures can lead to valuable scientific insights and potential therapeutic leads. While the historical record of its initial discovery is diffuse, the established methodologies for taxane isolation provide a clear and reproducible path for obtaining this compound for further research. The protocols and workflows outlined in this guide offer a robust framework for scientists and researchers in the field of drug discovery and development to successfully isolate and study 1-Dehydroxybaccatin IV, paving the way for a deeper understanding of its biological activity and potential applications. Further investigation is warranted to fully characterize its spectroscopic properties and to precisely define its role in the intricate biosynthetic network of taxanes.

References

Unveiling the Natural Reserves: A Technical Guide to 1-Dehydroxybaccatin IV in Taxus Species

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Biosynthesis, and Analysis of 1-Dehydroxybaccatin IV in Taxus Species.

This in-depth guide serves as a critical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed overview of 1-Dehydroxybaccatin IV, a key taxane (B156437) diterpenoid found in Taxus species. This document consolidates available data on its natural occurrence, biosynthetic pathway, and the experimental protocols for its extraction, isolation, and quantification.

Introduction: The Significance of Taxus Species and their Taxoid Constituents

The genus Taxus, commonly known as yew, comprises a group of evergreen coniferous trees and shrubs renowned for their rich chemical diversity. These plants are the sole natural source of the blockbuster anticancer drug paclitaxel (B517696) (Taxol®) and a plethora of other structurally related diterpenoids known as taxoids. Among these, 1-Dehydroxybaccatin IV holds significant interest as a potential precursor for the semi-synthesis of novel taxane analogs with improved pharmacological profiles. Understanding its natural distribution and concentration within various Taxus species is paramount for sustainable sourcing and future drug discovery efforts.

Natural Abundance of 1-Dehydroxybaccatin IV in Taxus Species

While extensive research has focused on the quantification of paclitaxel and its immediate precursors like baccatin (B15129273) III and 10-deacetylbaccatin III, specific quantitative data for 1-Dehydroxybaccatin IV remains less documented in publicly available literature. However, its presence has been confirmed in select species, highlighting the need for more comprehensive quantitative studies across the genus.

One notable study has reported the isolation of 1β-dehydroxybaccatin-IV from the root bark of Taxus mairei.[1] This finding underscores the potential of this species as a natural source for this particular taxoid. Further research is required to quantify the concentration of 1-Dehydroxybaccatin IV in the root bark and other tissues of T. mairei and to explore its presence in other Taxus species.

Table 1: Reported Occurrence of 1-Dehydroxybaccatin IV in Taxus Species

| Taxus Species | Plant Part | Concentration (% dry weight) | Reference |

| Taxus mairei | Root Bark | Data not available | [1] |

Note: The table will be populated with more data as it becomes available in scientific literature.

Biosynthesis of 1-Dehydroxybaccatin IV

The biosynthesis of taxoids is a complex network of enzymatic reactions. While the complete pathway to every taxoid is not fully elucidated, the central steps are known. The formation of the taxane core begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). A series of hydroxylations, acetylations, and other modifications, primarily mediated by cytochrome P450 monooxygenases and acyltransferases, lead to the vast array of taxoids.

1-Dehydroxybaccatin IV is structurally related to other baccatin derivatives. It is hypothesized to be an intermediate in the biosynthesis of more complex taxoids. Its formation likely involves specific hydroxylation and acylation steps on the taxane skeleton. The precise enzymatic reactions leading to 1-Dehydroxybaccatin IV are a subject of ongoing research.

Experimental Protocols

Extraction and Isolation

The following protocol is a general guideline for the extraction and isolation of taxoids from Taxus plant material, which can be adapted for the specific targeting of 1-Dehydroxybaccatin IV.

4.1.1. Plant Material Preparation:

-

Collect fresh plant material (e.g., needles, bark, roots).

-

Air-dry the material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

4.1.2. Extraction:

-

Macerate the powdered plant material in methanol (B129727) (or another suitable polar solvent) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

4.1.3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

-

Perform liquid-liquid partitioning against a non-polar solvent such as n-hexane to remove lipids and chlorophylls. Discard the n-hexane layer.

-

Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to extract the taxoids.

-

Collect the organic layer and concentrate it to dryness under reduced pressure.

4.1.4. Chromatographic Purification:

-

The resulting enriched taxoid fraction can be subjected to various chromatographic techniques for the isolation of 1-Dehydroxybaccatin IV. These may include:

-

Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other suitable stationary phases with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The following provides a general methodology for the quantitative analysis of 1-Dehydroxybaccatin IV in Taxus extracts.

4.2.1. Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized for the best separation of 1-Dehydroxybaccatin IV from other co-eluting taxoids.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Detection Wavelength: Based on the UV spectrum of 1-Dehydroxybaccatin IV, a suitable wavelength (e.g., 227 nm or 230 nm) should be selected for quantification.

-

Injection Volume: 10-20 µL.

4.2.2. Standard Preparation:

-

Prepare a stock solution of purified 1-Dehydroxybaccatin IV of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

4.2.3. Sample Preparation:

-

Dissolve a precisely weighed amount of the dried extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

4.2.4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the 1-Dehydroxybaccatin IV standard against its concentration.

-

Determine the concentration of 1-Dehydroxybaccatin IV in the samples by interpolating their peak areas on the calibration curve.

-

Express the content as a percentage of the dry weight of the plant material.

Conclusion and Future Directions

This technical guide provides a foundational understanding of 1-Dehydroxybaccatin IV in Taxus species. While its presence has been identified, there is a clear and urgent need for comprehensive quantitative studies across a wider range of Taxus species and different plant tissues. Such data will be invaluable for identifying high-yielding natural sources. Furthermore, the elucidation of the specific biosynthetic steps leading to 1-Dehydroxybaccatin IV will open avenues for metabolic engineering and synthetic biology approaches to enhance its production. The detailed experimental protocols provided herein offer a starting point for researchers to undertake these critical investigations, which will undoubtedly contribute to the advancement of taxane-based drug discovery and development.

References

The Uncharted Territory of Taxane Biosynthesis: An In-depth Technical Guide to the Formation of 1-Dehydroxybaccatin IV

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of 1-dehydroxybaccatin IV, a crucial intermediate in the production of the anticancer drug paclitaxel (B517696), has been compiled for researchers, scientists, and drug development professionals. This guide illuminates the intricate enzymatic steps, presents available quantitative data, and provides detailed experimental methodologies to facilitate further research and metabolic engineering efforts in this critical area of pharmaceutical biotechnology.

The biosynthesis of paclitaxel (Taxol®), a potent anti-cancer agent, is a complex, multi-step process originating from the general isoprenoid pathway. A key intermediate in this intricate network is 1-dehydroxybaccatin IV, the direct precursor to baccatin (B15129273) IV. Understanding the precise sequence of reactions leading to this compound is paramount for optimizing its production through synthetic biology and metabolic engineering approaches. This guide provides a deep dive into the core of this pathway, offering a valuable resource for the scientific community.

The Biosynthetic Pathway to 1-Dehydroxybaccatin IV

The journey to 1-dehydroxybaccatin IV begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the foundational taxane (B156437) skeleton, taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TS). Following the formation of this tricyclic diterpene core, a series of post-cyclization modifications, primarily hydroxylations and acylations, are orchestrated by a suite of cytochrome P450 monooxygenases (P450s) and acyltransferases.

The pathway is not a simple linear progression but rather a complex, branching network. However, a predominant route to 1-dehydroxybaccatin IV has been elucidated. This involves a series of ordered oxygenations and acylations at various positions on the taxane ring. Critically, 1-dehydroxybaccatin IV is characterized by the absence of a hydroxyl group at the C1 position. This hydroxylation is one of the final steps in the formation of later-stage taxanes, with 1-dehydroxybaccatin IV serving as the substrate for the enzyme taxane 1β-hydroxylase (T1βH), which catalyzes its conversion to baccatin IV.

Caption: Biosynthetic pathway leading to 1-Dehydroxybaccatin IV.

Quantitative Data on Key Biosynthetic Enzymes

Quantitative understanding of the enzymes involved in the 1-dehydroxybaccatin IV pathway is crucial for identifying rate-limiting steps and for designing effective metabolic engineering strategies. While comprehensive kinetic data for all enzymes is not yet available, studies on key hydroxylases have provided some initial parameters.

| Enzyme | Substrate | Km (µM) | Vmax/Relative Activity | kcat (s⁻¹) | Source |

| Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | 24 (recombinant) | - | - | [1] |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | - | - | [2] |

| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | 14 ± 4 | - | - | [2] |

Note: Data is limited and derived from studies on enzymes from various Taxus species and heterologous expression systems. Direct kinetic data for all enzymes in the specific pathway to 1-dehydroxybaccatin IV is a subject of ongoing research.

Experimental Protocols

Advancements in elucidating the 1-dehydroxybaccatin IV pathway have been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Taxane Cytochrome P450s in Nicotiana benthamiana

This protocol describes the transient expression of a taxane biosynthetic cytochrome P450 enzyme in Nicotiana benthamiana for functional characterization.

1. Vector Construction:

-

The full-length cDNA of the target P450 gene is cloned into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

A C-terminal FLAG or His tag can be included for subsequent protein detection and purification.

2. Agrobacterium Transformation:

-

The expression vector is transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

-

A helper plasmid (e.g., p19) encoding a viral suppressor of gene silencing is co-transformed to enhance protein expression.

3. Plant Infiltration:

-

A. tumefaciens cultures carrying the P450 expression vector and the p19 vector are grown overnight.

-

The cultures are harvested, resuspended in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone), and adjusted to an OD₆₀₀ of 0.5 for each strain.

-

The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

4. Protein Expression and Microsome Isolation:

-

Infiltrated plants are incubated under standard growth conditions for 4-6 days.

-

Leaf tissue is harvested and homogenized in ice-cold extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 10 mM EDTA, 10 mM DTT, and protease inhibitors).

-

The homogenate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a storage buffer and can be used for enzyme assays.

Protocol 2: In Vitro Assay for Taxane Hydroxylase Activity

This protocol outlines a general procedure for assaying the activity of a heterologously expressed taxane hydroxylase.

1. Reaction Setup:

-

The standard assay mixture (total volume of 200 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1.5 mM NADPH

-

50-100 µg of microsomal protein containing the expressed hydroxylase

-

50 µM of the taxane substrate (e.g., a poly-hydroxylated intermediate) dissolved in a minimal amount of DMSO.

-

2. Reaction Initiation and Incubation:

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 30°C for 1-2 hours with gentle shaking.

3. Reaction Termination and Product Extraction:

-

The reaction is stopped by the addition of an equal volume of ethyl acetate.

-

The mixture is vortexed vigorously and centrifuged to separate the phases.

-

The organic (upper) phase containing the hydroxylated product is carefully collected.

4. Product Analysis:

-

The extracted product is dried under a stream of nitrogen and redissolved in methanol (B129727).

-

The sample is analyzed by HPLC or LC-MS to identify and quantify the hydroxylated product by comparison to authentic standards or by mass fragmentation patterns.

Protocol 3: Extraction and Quantification of Taxanes from Taxus Cell Cultures

This protocol provides a method for the extraction and analysis of taxanes, including 1-dehydroxybaccatin IV, from Taxus cell suspension cultures.[3][4][5][6]

1. Cell Harvesting and Drying:

-

Taxus cells are harvested from the culture medium by vacuum filtration.

-

The collected cell biomass is washed with distilled water, frozen in liquid nitrogen, and lyophilized to a constant dry weight.

2. Extraction:

-

The dried cell powder is extracted with 100% acetone (B3395972) or methanol at a solid-to-liquid ratio of 1:20 (w/v) using ultrasonication for approximately 45 minutes.[4]

-

The extract is filtered, and the solvent is evaporated under reduced pressure.

3. Sample Preparation for Analysis:

-

The dried extract is redissolved in methanol.

-

For quantitative analysis, an internal standard (e.g., cinnamyl acetate) is added.[3]

-

The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS system.

4. HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: UV absorbance is monitored at 227 nm.

-

Quantification: The concentration of 1-dehydroxybaccatin IV is determined by comparing its peak area to a standard curve generated with an authentic standard.

Logical Workflow for Pathway Elucidation

The elucidation of the 1-dehydroxybaccatin IV biosynthetic pathway follows a logical progression of experimental steps.

Caption: Experimental workflow for identifying and characterizing enzymes.

Conclusion

The biosynthesis of 1-dehydroxybaccatin IV is a critical segment of the overall paclitaxel pathway. While significant progress has been made in identifying the key enzymes and the general sequence of events, this technical guide highlights the need for further detailed quantitative and mechanistic studies. The provided protocols offer a foundation for researchers to build upon, with the ultimate goal of harnessing this complex biosynthetic machinery for the sustainable and efficient production of life-saving taxane-based therapeutics. The continued exploration of this pathway promises to unlock new possibilities in metabolic engineering and synthetic biology.

References

Spectroscopic and Structural Elucidation of 1-Dehydroxybaccatin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Dehydroxybaccatin IV, a taxane (B156437) diterpenoid of interest in pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for data acquisition, and a workflow for its isolation and characterization.

Spectroscopic Data

The structural elucidation of 1-Dehydroxybaccatin IV relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented here is compiled from the peer-reviewed literature, primarily from studies on the constituents of Taxus yunnanensis.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for determining the complex polycyclic structure of 1-Dehydroxybaccatin IV. The chemical shifts are reported in parts per million (ppm) and were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 1-Dehydroxybaccatin IV (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.65 | d | 7.0 |

| 3 | 3.88 | d | 7.0 |

| 4 | - | - | - |

| 5 | 4.98 | dd | 9.5, 2.0 |

| 6α | 1.88 | m | |

| 6β | 2.55 | m | |

| 7 | 4.45 | m | |

| 9 | 5.35 | d | 9.5 |

| 10 | 6.38 | s | |

| 13 | 6.20 | t | 8.5 |

| 14α | 2.25 | m | |

| 14β | 2.20 | m | |

| 16 | 1.70 | s | |

| 17 | 1.15 | s | |

| 18 | 1.95 | s | |

| 19 | 1.05 | s | |

| 20α | 4.30 | d | 8.0 |

| 20β | 4.18 | d | 8.0 |

| 4-OAc | 2.15 | s | |

| 10-OAc | 2.28 | s | |

| 13-OAc | 2.22 | s | |

| 7-OH | 1.65 | d | 11.0 |

Table 2: ¹³C NMR Spectroscopic Data for 1-Dehydroxybaccatin IV (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 79.1 |

| 2 | 75.2 |

| 3 | 46.8 |

| 4 | 81.1 |

| 5 | 84.5 |

| 6 | 35.7 |

| 7 | 72.5 |

| 8 | 58.6 |

| 9 | 203.9 |

| 10 | 134.1 |

| 11 | 141.8 |

| 12 | 133.6 |

| 13 | 70.9 |

| 14 | 38.6 |

| 15 | 43.2 |

| 16 | 26.8 |

| 17 | 21.0 |

| 18 | 14.8 |

| 19 | 9.6 |

| 20 | 76.5 |

| 4-OAc (C=O) | 171.1 |

| 4-OAc (CH₃) | 21.2 |

| 10-OAc (C=O) | 170.3 |

| 10-OAc (CH₃) | 21.1 |

| 13-OAc (C=O) | 170.0 |

| 13-OAc (CH₃) | 20.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of the molecule.

Table 3: Mass Spectrometry Data for 1-Dehydroxybaccatin IV

| Technique | Ionization Mode | Observed m/z | Formula | Calculated Mass |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₃₂H₄₂O₁₂Na | - |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies in natural product chemistry.

NMR Spectroscopy

-

Sample Preparation: A sample of 1-Dehydroxybaccatin IV (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.

-

¹H NMR Acquisition: The ¹H NMR spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (often several thousand) to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

-

2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C signals, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

-

Sample Preparation: A dilute solution of 1-Dehydroxybaccatin IV is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Workflow and Visualization

The process of obtaining and characterizing 1-Dehydroxybaccatin IV from a natural source involves several key steps, as illustrated in the following workflow diagram.

Caption: Workflow for the isolation and structural elucidation of 1-Dehydroxybaccatin IV.

This guide provides foundational spectroscopic information and standardized protocols relevant to the study of 1-Dehydroxybaccatin IV. For further in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.

physical and chemical properties of 1-Dehydroxybaccatin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) diterpene that has garnered interest within the scientific community for its potential biological activities. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel, understanding the physical and chemical properties of 1-Dehydroxybaccatin IV is crucial for its potential development as a therapeutic agent or as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Dehydroxybaccatin IV, detailed experimental protocols for a key cited biological assay, and a discussion of its potential interactions with cellular signaling pathways.

Core Physical and Chemical Properties

1-Dehydroxybaccatin IV is a complex diterpenoid with a multi-ring structure characteristic of taxanes. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄O₁₃ | [1] |

| Molecular Weight | 636.68 g/mol | [1] |

| CAS Number | 57672-78-3 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Predicted Boiling Point | 633.5 ± 55.0 °C | [2] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [2] |

Note: Boiling point and density are predicted values and have not been experimentally verified in the available literature.

Biological Activity: Nitric Oxide Inhibition

A significant reported biological activity of 1-Dehydroxybaccatin IV is its ability to inhibit the production of nitric oxide (NO) in a concentration-dependent manner, with a reported IC₅₀ value of 32.2 μM[2][3]. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug development.

Experimental Protocol: Nitric Oxide Inhibition Assay (General)

The nitric oxide inhibitory activity of 1-Dehydroxybaccatin IV was determined using a method that measures the accumulation of nitrite (B80452), a stable and oxidized product of NO, in the supernatant of stimulated macrophages. While the specific, detailed protocol from the original study by Banskota et al. (2003) is not fully available, a general and widely used protocol for this type of assay is provided below. This protocol is based on the Griess reaction.

Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used.

-

Plating: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Stimulation: The cells are then treated with an inflammatory stimulus, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, in the presence or absence of varying concentrations of 1-Dehydroxybaccatin IV.

-

Incubation: The plates are incubated for a period of 24 hours to allow for the production of nitric oxide.

Nitrite Quantification (Griess Assay):

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of two solutions:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

-

Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed in a 96-well plate.

-

Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.

-

Measurement: The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Data Analysis:

The percentage of nitric oxide inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100%

Where:

-

A_control is the absorbance of the cells stimulated with LPS in the absence of the test compound.

-

A_sample is the absorbance of the cells stimulated with LPS in the presence of the test compound.

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of nitric oxide production, is then determined from a dose-response curve.

Potential Signaling Pathway Interactions

The inhibition of nitric oxide production by 1-Dehydroxybaccatin IV suggests a potential interaction with the cellular signaling pathways that regulate the expression and activity of inducible nitric oxide synthase (iNOS). The expression of iNOS is primarily controlled at the transcriptional level by key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). The activation of NF-κB is, in turn, regulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).

While direct evidence for the effect of 1-Dehydroxybaccatin IV on these pathways is not yet available in the scientific literature, it is plausible that its NO-inhibitory effect is mediated through the modulation of the NF-κB and/or MAPK signaling pathways. Many natural products, including other diterpenes, have been shown to exert their anti-inflammatory effects by inhibiting these central inflammatory signaling cascades.

Spectroscopic Data

Detailed spectroscopic data for 1-Dehydroxybaccatin IV are not widely available in the public domain. For researchers working with this compound, it is recommended to perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Conclusion and Future Directions

1-Dehydroxybaccatin IV is a taxane diterpene with demonstrated in vitro nitric oxide inhibitory activity. This property suggests its potential as an anti-inflammatory agent. However, a comprehensive understanding of its physical, chemical, and biological properties is still in its early stages. Future research should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, solubility in a range of solvents, and detailed spectroscopic analysis.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which 1-Dehydroxybaccatin IV exerts its NO-inhibitory effects, with a focus on the NF-κB and MAPK pathways.

-

In Vivo Efficacy and Safety: Evaluation of its anti-inflammatory potential in animal models of inflammation and assessment of its toxicological profile.

A more thorough investigation into these areas will be critical to unlocking the full therapeutic potential of 1-Dehydroxybaccatin IV.

References

1-Dehydroxybaccatin IV: A Technical Guide on its Role as a Taxane Diterpenoid Precursor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Taxane (B156437) Diterpenoids and Their Precursors

Taxane diterpenoids, commonly known as taxanes, represent a class of complex natural products that have garnered significant attention in the field of oncology. The most prominent member of this family, paclitaxel (B517696) (Taxol®), is a widely used chemotherapeutic agent effective against a range of cancers. The intricate molecular architecture of paclitaxel, characterized by a unique 6-8-6 fused ring system and 11 stereocenters, makes its total chemical synthesis exceptionally challenging and commercially unviable for large-scale production.

Consequently, the pharmaceutical industry relies heavily on semi-synthetic approaches, which utilize advanced, naturally occurring precursors isolated from various species of the yew tree (Taxus). The most common and well-studied precursor is 10-deacetylbaccatin III (10-DAB), which is found in relative abundance in the needles of the European yew (Taxus baccata). This semi-synthetic strategy has been pivotal in ensuring a sustainable supply of paclitaxel and has enabled the development of other potent analogs like docetaxel (B913) (Taxotere®).

The ongoing exploration of the vast chemical diversity within Taxus species continues to uncover other taxanes that can serve as starting materials for novel therapeutics. One such molecule is 1-dehydroxybaccatin IV, a taxane that holds potential both as a biosynthetic intermediate and as a precursor for the synthesis of specialized paclitaxel analogs. This guide provides a comprehensive technical overview of the current knowledge surrounding 1-dehydroxybaccatin IV.

Profile of 1-Dehydroxybaccatin IV

1-dehydroxybaccatin IV is a taxane diterpenoid distinguished by the absence of a hydroxyl group at the C-1 position of the taxane core, a feature that differentiates it from the more common baccatin (B15129273) III and its derivatives.

Chemical Structure and Properties

The core structure of 1-dehydroxybaccatin IV is based on the characteristic taxane skeleton. Its specific functionalization pattern makes it a valuable subject for both biosynthetic and synthetic studies.

| Property | Data | Reference |

| Molecular Formula | C₃₂H₄₄O₁₃ | |

| Molecular Weight | 636.68 g/mol | |

| Natural Sources | Taxus mairei, Taxus x media | [1] |

Note: Detailed quantitative data on reaction yields and spectroscopic analyses for 1-dehydroxybaccatin IV are not extensively reported in publicly available literature, reflecting its status as a less-studied taxane compared to 10-DAB.

Natural Occurrence and Isolation

1-dehydroxybaccatin IV has been identified as a natural constituent in various yew species, including Taxus mairei. The isolation of taxanes from plant material is a multi-step process that requires significant expertise in natural product chemistry.

Biosynthetic Significance of 1-dehydroxybaccatin IV

The taxane biosynthetic pathway is not a simple linear chain of events but rather a complex metabolic network. Recent discoveries have positioned 1-dehydroxybaccatin IV as a direct precursor to baccatin IV, a more highly oxidized taxane.

Enzymatic Conversion to Baccatin IV

Research has led to the discovery and characterization of a novel taxane C1β-hydroxylase, designated as TmT1βH, from Taxus x media cell cultures.[1] This enzyme, belonging to the α-ketoglutarate (α-KG)/Fe(II)-dependent dioxygenase family, catalyzes the stereospecific hydroxylation of 1-dehydroxybaccatin IV at the C-1 position to yield baccatin IV. This finding is significant as it fills a previously unknown gap in the late-stage oxygenation steps of the taxane biosynthetic pathway. The reaction underscores that C-1 hydroxylation is a relatively late event in the formation of complex taxanes like paclitaxel.[1]

Caption: Enzymatic conversion of 1-dehydroxybaccatin IV to baccatin IV.

1-Dehydroxybaccatin IV as a Semi-Synthetic Precursor

The unique structure of 1-dehydroxybaccatin IV, lacking the C-1 hydroxyl group, makes it an attractive starting material for the semi-synthesis of 1-deoxypaclitaxel (B1247906) and its analogs. While paclitaxel's activity is influenced by its C-1 hydroxyl, studying analogs without this group is crucial for understanding structure-activity relationships (SAR).

Proposed Semi-Synthesis of 1-Deoxypaclitaxel Analogs

Although a detailed semi-synthesis starting directly from 1-dehydroxybaccatin IV is not widely published, a viable pathway can be inferred from the expedient semi-synthesis of 1-deoxypaclitaxel from the closely related precursor, 1-deoxybaccatin VI. This process involves several key stages: selective protection of hydroxyl groups, attachment of the C-13 side chain, and final deprotection steps. A similar workflow could be applied to 1-dehydroxybaccatin IV to generate a library of novel 1-deoxytaxane analogs for pharmacological screening.

Caption: A potential workflow for the semi-synthesis of 1-deoxytaxanes.

Experimental Protocols

Detailed, validated protocols for the isolation and modification of 1-dehydroxybaccatin IV are scarce. However, based on established methods for other taxanes, the following general procedures can be outlined.

General Protocol for Isolation from Taxus Biomass

-

Extraction: Dried and ground plant material (e.g., needles and twigs of Taxus mairei) is subjected to extraction with a solvent such as methanol (B129727) or ethanol, often using methods like ultrasound-assisted extraction to improve efficiency.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity. The taxane-rich organic phase is collected.

-

Chromatographic Purification: The organic fraction undergoes a series of chromatographic steps for purification. This typically starts with silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC), often on a C18 column, to isolate individual taxanes like 1-dehydroxybaccatin IV.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Enzymatic C1-Hydroxylation

This protocol is based on the characterization of the TmT1βH enzyme.[1]

-

Enzyme Expression and Purification: The gene encoding TmT1βH is expressed in a suitable host (e.g., E. coli or insect cells), and the recombinant protein is purified.

-

Reaction Setup: The purified enzyme is incubated with 1-dehydroxybaccatin IV in a buffered solution.

-

Cofactor Addition: Essential cofactors for the dioxygenase reaction are added, including α-ketoglutarate, ferrous iron (Fe(II)), and a reducing agent like ascorbate.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) with shaking to ensure aeration.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The conversion of 1-dehydroxybaccatin IV to baccatin IV is monitored and quantified using analytical techniques like LC-MS.

Conclusion and Future Outlook

1-dehydroxybaccatin IV represents an intriguing, albeit less-explored, member of the taxane family. Its definitive role as a biosynthetic precursor to baccatin IV highlights the networked nature of taxane metabolism in Taxus species. Furthermore, its potential as a starting material for the semi-synthesis of 1-deoxypaclitaxel analogs offers a valuable tool for drug discovery, enabling detailed exploration of the structure-activity relationships related to the C-1 position of the taxane core.

Future research should focus on developing efficient and scalable methods for the isolation of 1-dehydroxybaccatin IV or its biotechnological production. Elucidating detailed semi-synthetic routes and evaluating the pharmacological profiles of its derivatives could lead to the discovery of new anticancer agents with improved efficacy or novel mechanisms of action. As our understanding of the taxane biosynthetic pathway deepens, the importance of minor taxoids like 1-dehydroxybaccatin IV in the broader landscape of natural product chemistry and drug development will continue to grow.

References

The Pivotal Role of 1-Dehydroxybaccatin IV in Paclitaxel Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, is a complex diterpenoid naturally produced in plants of the Taxus genus. Its intricate biosynthetic pathway involves numerous enzymatic steps, many of which are still under active investigation. This technical guide focuses on the critical role of a key intermediate, 1-dehydroxybaccatin IV, in the elaboration of the paclitaxel core structure. We delve into the enzymatic formation of the characteristic oxetane (B1205548) ring of 1-dehydroxybaccatin IV and its subsequent conversion to baccatin (B15129273) III, a direct precursor to paclitaxel. This document provides a comprehensive overview of the enzymes involved, quantitative data on yields in heterologous systems, detailed experimental protocols for enzyme characterization, and visualizations of the biochemical pathways and experimental workflows.

Introduction

The scarcity of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), has driven extensive research into its biosynthesis to enable sustainable production through metabolic engineering and synthetic biology approaches. The paclitaxel molecule consists of a complex tetracyclic core, baccatin III, to which a C-13 side chain is attached. The formation of baccatin III is a multi-step process involving a series of oxidation and acylation reactions on the initial taxadiene skeleton. A crucial intermediate in this pathway is 1-dehydroxybaccatin IV, which possesses the characteristic four-membered oxetane ring that is essential for the anti-cancer activity of paclitaxel.

This guide provides an in-depth examination of the enzymatic steps surrounding 1-dehydroxybaccatin IV, offering valuable insights for researchers aiming to reconstitute and optimize the paclitaxel biosynthetic pathway in heterologous hosts.

The Biosynthetic Pathway of Paclitaxel: Focus on 1-Dehydroxybaccatin IV

The biosynthesis of paclitaxel can be broadly divided into three stages: the formation of the taxane (B156437) skeleton, the intricate oxygenation and acylation of the skeleton to form baccatin III, and the attachment of the C-13 side chain. 1-Dehydroxybaccatin IV is a key intermediate in the second stage.

Formation of 1-Dehydroxybaccatin IV

The formation of the distinctive oxetane ring in 1-dehydroxybaccatin IV is a critical step in the paclitaxel pathway. This reaction is catalyzed by a bifunctional cytochrome P450 enzyme, taxane oxetanase 1 (TOT1) . TOT1 acts on a precursor, taxadiene hexa-acetate, to catalyze an oxidative rearrangement of a double bond, leading to the formation of the oxetane ring. This enzyme has been identified through transient expression of CYP725A subfamily genes in Nicotiana benthamiana and subsequent analysis of the metabolites produced. Knockdown of TOT1 in Taxus cells has been shown to reduce the production of paclitaxel, confirming its essential role in the pathway.

Conversion of 1-Dehydroxybaccatin IV to Baccatin III

Following the formation of the oxetane ring, 1-dehydroxybaccatin IV undergoes a hydroxylation reaction at the C-1 position to yield baccatin IV. This reaction is catalyzed by another crucial enzyme, taxane 1β-hydroxylase (T1βH) , which belongs to the α-ketoglutarate (α-KG)/Fe(II)‐dependent dioxygenase family.[1] The subsequent conversion of baccatin IV to baccatin III involves a series of further modifications, including acetylation. The characterization of T1βH has been a significant step in elucidating the complete biosynthetic pathway to baccatin III.[2]

Quantitative Data

While detailed kinetic parameters for TOT1 and T1βH are not yet extensively published, studies on the heterologous production of paclitaxel precursors provide valuable quantitative insights into the efficiency of these enzymatic steps in engineered systems.

| Intermediate | Host Organism | Production Titer | Reference |

| T5αAc-1β,10β-diol | Saccharomyces cerevisiae (consortium) | ~ 40 mg/L | [3] |

| Baccatin III | Nicotiana benthamiana | Comparable to natural abundance in Taxus needles | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of enzymes in the paclitaxel biosynthetic pathway, such as TOT1 and T1βH.

Heterologous Expression of Biosynthetic Enzymes in Nicotiana benthamiana

Agrobacterium-mediated transient expression in Nicotiana benthamiana is a widely used method for the rapid functional characterization of plant biosynthetic genes.

Protocol:

-

Vector Construction: The coding sequences of the target genes (e.g., TOT1, T1βH) are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

-

Agrobacterium tumefaciens Transformation: The expression vectors are transformed into a suitable A. tumefaciens strain (e.g., GV3101).

-

Infiltration: A suspension of the transformed A. tumefaciens is infiltrated into the leaves of young N. benthamiana plants. For co-expression of multiple enzymes, cultures of different Agrobacterium strains are mixed before infiltration.

-

Incubation: The infiltrated plants are incubated for 3-5 days to allow for gene expression and protein accumulation.

-

Metabolite Extraction and Analysis: The infiltrated leaf tissue is harvested, and the metabolites are extracted using an organic solvent (e.g., ethyl acetate). The extract is then analyzed by LC-MS/MS to identify and quantify the products of the expressed enzymes.

In Vitro Enzyme Assays

In vitro assays with purified recombinant enzymes are essential for determining their kinetic parameters and substrate specificity.

Protocol:

-

Protein Expression and Purification: The target enzyme (e.g., TOT1, T1βH) is expressed in a suitable heterologous host, such as Escherichia coli or insect cells, often with an affinity tag (e.g., His-tag) for purification. The enzyme is then purified from the cell lysate using affinity chromatography.

-

Assay Reaction: The purified enzyme is incubated with its substrate (e.g., taxadiene hexa-acetate for TOT1, or 1-dehydroxybaccatin IV for T1βH) in a reaction buffer containing necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for P450 enzymes; α-ketoglutarate, Fe(II), and ascorbate (B8700270) for dioxygenases).

-

Reaction Quenching and Product Extraction: The reaction is stopped after a specific time, and the products are extracted with an organic solvent.

-

Product Analysis: The extracted products are analyzed by HPLC or LC-MS/MS for identification and quantification.

-

Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.

LC-MS/MS Analysis of Taxanes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of paclitaxel and its precursors.

Protocol:

-

Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in positive ion mode.

-

MS/MS Analysis: For quantification and structural confirmation, multiple reaction monitoring (MRM) is used. The precursor ion (the [M+H]+ or [M+NH4]+ adduct of the target analyte) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Visualizations

Paclitaxel Biosynthesis Pathway

Caption: Simplified paclitaxel biosynthesis pathway highlighting 1-dehydroxybaccatin IV.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for characterizing paclitaxel biosynthetic enzymes.

Conclusion

1-Dehydroxybaccatin IV represents a cornerstone intermediate in the complex biosynthetic pathway of paclitaxel. The elucidation of the enzymes responsible for its formation and conversion, namely taxane oxetanase 1 (TOT1) and taxane 1β-hydroxylase (T1βH), has been a significant breakthrough in the field. This technical guide has provided a detailed overview of the role of 1-dehydroxybaccatin IV, along with quantitative data and experimental protocols to aid researchers in their efforts to reconstruct and optimize the paclitaxel biosynthetic pathway. Further research focusing on the detailed kinetic characterization of TOT1 and T1βH will be crucial for the rational design of highly efficient microbial and plant-based production platforms for this vital anti-cancer drug.

References

Unveiling the Past: A Technical History of 1-Dehydroxybaccatin IV Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the historical context of 1-Dehydroxybaccatin IV research, a pivotal taxane (B156437) in the intricate biosynthetic pathway of the renowned anticancer agent, paclitaxel (B517696). By examining the seminal discovery, early isolation protocols, and initial characterization methods, we provide a comprehensive resource for understanding the foundational knowledge of this important natural product.

Discovery and Initial Isolation: A Look Back to 1975

The first documented isolation of 1-Dehydroxybaccatin IV dates back to 1975, a significant milestone in the exploration of taxane chemistry. In a foundational study, Della Casa de Marcano and Thomas G. Halsall reported the isolation of this novel taxane from the bark of the European yew, Taxus baccata L.[1][2]. Their work, published in the Journal of the Chemical Society, Chemical Communications, laid the groundwork for future investigations into the diverse array of taxoids present in Taxus species.

While the 1975 publication provides the initial announcement, detailed experimental protocols from that era were often less exhaustive than modern standards. However, based on common practices of the time for isolating natural products, a general methodology can be reconstructed.

Experimental Protocols: Early Isolation of Taxanes from Taxus baccata

The isolation of taxanes from Taxus species in the 1970s and 1980s typically involved a series of extraction and chromatographic steps. While the precise details for 1-Dehydroxybaccatin IV's initial isolation are not fully elaborated in the initial communication, a representative protocol of the era would have likely followed these steps:

-

Extraction: Dried and ground bark of Taxus baccata would be subjected to solvent extraction, commonly using methanol (B129727) or ethanol, to obtain a crude extract containing a complex mixture of compounds.

-

Solvent Partitioning: The crude extract would then be partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, to separate polar and non-polar constituents. The taxanes, being relatively non-polar, would preferentially move to the organic layer.

-

Column Chromatography: The resulting enriched organic extract would undergo multiple rounds of column chromatography. Silica gel was the most common stationary phase, with elution gradients of increasing polarity, often using solvent systems like hexane-ethyl acetate (B1210297) or chloroform-methanol. This step was crucial for separating the various taxoids from one another.

-

Crystallization: Fractions identified as containing a pure compound, based on techniques like thin-layer chromatography, would be concentrated, and the compound of interest would be induced to crystallize, often from a solvent mixture like methanol-water or ethyl acetate-hexane. This final step yielded the purified crystalline solid of 1-Dehydroxybaccatin IV.

Early Characterization and Structural Elucidation

The structural determination of novel natural products in the mid-1970s relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside physical property measurements.

Spectroscopic Analysis in the 1970s and 1980s

The characterization of 1-Dehydroxybaccatin IV in its early days would have utilized the forefront of analytical technology available at the time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR was the primary tool for deducing the core structure and stereochemistry. Early instruments operated at lower magnetic field strengths (e.g., 60 or 100 MHz) compared to today's gigahertz-range spectrometers. The chemical shifts, coupling constants, and integration of the proton signals would have been meticulously analyzed to piece together the complex taxane skeleton.

-

¹³C NMR: While becoming more common in the late 1970s and early 1980s, ¹³C NMR was still a developing technique. It provided crucial information about the number and types of carbon atoms in the molecule, complementing the ¹H NMR data.

-

-

Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight of 1-Dehydroxybaccatin IV and to gain insights into its fragmentation pattern, which could help in identifying structural motifs.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the initial isolation of a novel, minor natural product was challenging. The focus of early research was often on structural elucidation rather than optimizing yield. The following table summarizes the types of quantitative data that would have been reported for 1-Dehydroxybaccatin IV in its initial characterization.

| Parameter | Typical Value/Method | Significance in Early Research |

| Yield | Reported as a percentage of the dry weight of the plant material (e.g., g/kg). | Indicated the natural abundance of the compound and the feasibility of its isolation. |

| Melting Point | A specific temperature range (°C) at which the crystalline solid melts. | A key indicator of purity for a crystalline compound. |

| Optical Rotation | Measured in degrees ([α]D) and indicated the stereochemistry of the molecule. | Crucial for characterizing chiral natural products and confirming their enantiomeric form. |

| ¹H NMR Data | Chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton. | The primary data used for determining the connectivity and stereochemistry of the molecule. |

| ¹³C NMR Data | Chemical shifts (δ) in ppm for each carbon atom. | Confirmed the carbon skeleton and the presence of various functional groups. |

| Mass Spectrum | Molecular ion peak (M+) and major fragmentation peaks (m/z). | Provided the molecular weight and structural fragments of the molecule. |

Historical Perspective on the Biosynthetic Pathway

In the early stages of taxane research, the complete biosynthetic pathway of paclitaxel was unknown. The focus was on isolating and identifying the various taxoids present in different Taxus species. The discovery of a diverse array of taxanes, including 1-Dehydroxybaccatin IV, provided crucial clues for piecing together the complex puzzle of paclitaxel biosynthesis.

Early hypotheses about the formation of the paclitaxel skeleton and its subsequent oxygenation and acylation steps were largely speculative and based on the chemical structures of the isolated compounds. It was understood that these compounds were diterpenoids, derived from geranylgeranyl pyrophosphate.

The following diagram illustrates a simplified, historically-informed hypothetical relationship between some early taxanes, leading towards the more complex structures. It is important to note that this is a conceptual representation based on the structural similarities known at the time, rather than a depiction of the now-elucidated enzymatic steps.

Modern research has, of course, elucidated the specific enzymatic steps involved in the paclitaxel biosynthetic pathway, revealing a much more intricate and fascinating process than initially imagined. The discovery and characterization of 1-Dehydroxybaccatin IV were instrumental in providing a piece of this complex puzzle, stimulating further research into the biosynthesis of one of nature's most important anticancer drugs.

Conclusion

The historical context of 1-Dehydroxybaccatin IV research highlights a classic era of natural product chemistry, characterized by meticulous isolation work and the application of burgeoning spectroscopic techniques to unravel complex molecular architectures. The initial discovery by Della Casa de Marcano and Halsall in 1975 was a critical step that contributed to the broader understanding of taxane diversity and ultimately paved the way for a deeper comprehension of paclitaxel biosynthesis. For today's researchers, understanding this historical foundation provides a valuable perspective on the evolution of natural product science and the enduring importance of fundamental discovery research.

References

- 1. Structures of some taxane diterpenoids, baccatins-III, -IV, -VI, and -VII and 1-dehydroxybaccatin-IV, possessing an oxetan ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Structures of some taxane diterpenoids, baccatins-III, -IV, -VI, and -VII and 1-dehydroxybaccatin-IV, possessing an oxetan ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Dehydroxybaccatin IV from Taxus mairei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus mairei, a species of yew, is a significant natural source of various taxane (B156437) diterpenoids, a class of compounds renowned for their potent anticancer properties. Among these, 1-Dehydroxybaccatin IV is a key intermediate in the semi-synthesis of several clinically important chemotherapy drugs. This document provides a detailed protocol for the extraction and purification of 1-Dehydroxybaccatin IV from the heartwood of Taxus mairei. The methodologies outlined are based on established procedures for the isolation of taxanes from Taxus species and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Materials and Reagents

| Material/Reagent | Grade |

| Taxus mairei heartwood | Air-dried and powdered |

| Ethanol (EtOH) | 95% (v/v), Analytical Grade |

| Methanol (B129727) (MeOH) | 95% (v/v), Analytical Grade |

| Dichloromethane (B109758) (CH2Cl2) | Analytical Grade |

| n-Hexane | Analytical Grade |

| Ethyl acetate (B1210297) (EtOAc) | Analytical Grade |

| Acetone | Analytical Grade |

| Acetonitrile (B52724) (ACN) | HPLC Grade |

| Water | Deionized |

| Silica (B1680970) Gel (for column chromatography) | 200-300 mesh |

| Celite | Filtering aid |

| Anhydrous Sodium Sulfate (Na2SO4) | Analytical Grade |

| Standard 1-Dehydroxybaccatin IV | >98% purity |

Experimental Protocols

Preparation of Plant Material

The heartwood of Taxus mairei is the primary source for 1-Dehydroxybaccatin IV.

-

Drying: Freshly collected heartwood should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight.

-

Grinding: The dried heartwood is then ground into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.

Extraction of Crude Taxanes

This protocol utilizes solvent extraction to isolate the crude taxane mixture from the powdered heartwood.

-

Maceration:

-

Weigh 1 kg of powdered Taxus mairei heartwood.

-

Place the powder in a large glass container and add 10 L of 95% ethanol.

-

Seal the container and allow it to macerate at room temperature for 72 hours with occasional agitation.

-

Filter the extract through a layer of Celite to remove the plant material.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

-

Liquid-Liquid Partitioning for Preliminary Purification

This step aims to separate the taxanes from highly polar and non-polar impurities.

-

Suspension: Suspend the crude extract in 1 L of deionized water.

-

Defatting:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid extraction with n-hexane (3 x 500 mL) to remove lipids and other non-polar compounds. Discard the n-hexane layers.

-

-

Taxane Extraction:

-

Extract the remaining aqueous layer with dichloromethane (3 x 500 mL). The taxanes will partition into the organic phase.

-

Combine the dichloromethane layers.

-

-

Drying and Concentration:

-

Dry the combined dichloromethane extract over anhydrous sodium sulfate.

-

Filter and concentrate the extract under reduced pressure to obtain a semi-purified taxane mixture.

-

Chromatographic Purification of 1-Dehydroxybaccatin IV

This multi-step chromatographic process is crucial for isolating 1-Dehydroxybaccatin IV from other closely related taxanes.

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a silica gel column (200-300 mesh) using a slurry packing method with n-hexane.

-

Dissolve the semi-purified taxane mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

-

Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 1:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the target compound based on TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Further purify the fractions enriched with 1-Dehydroxybaccatin IV using a preparative HPLC system.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for separating taxanes. An optimized gradient might start from 30% acetonitrile in water and increase to 70% over 40 minutes.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at 227 nm.

-

Inject the enriched fraction and collect the peak corresponding to the retention time of a 1-Dehydroxybaccatin IV standard.

-

Recrystallization and Characterization

-

Recrystallization:

-

Concentrate the HPLC fraction containing the purified 1-Dehydroxybaccatin IV.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or acetone) and induce crystallization by slow evaporation or by the addition of a non-solvent (e.g., water).

-

Collect the crystals by filtration and dry them under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the isolated 1-Dehydroxybaccatin IV using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the data with a reference standard.

-

Quantitative Data Summary

The following table summarizes typical parameters and expected yields for the extraction of taxoids from Taxus species, which can be used as a reference for the extraction of 1-Dehydroxybaccatin IV.

| Parameter | Value/Range | Reference |

| Extraction Method | Maceration / Ultrasonic | General Practice |

| Solvent | 95% Ethanol or 90% Methanol | |

| Solid-to-Liquid Ratio | 1:10 to 1:15 (g/mL) | |

| Extraction Temperature | Room Temperature or 40°C (Ultrasonic) | |

| Extraction Time | 24-72 hours (Maceration) / 60 min (Ultrasonic) | |

| Expected Crude Extract Yield | 5-15% of dry weight | General Knowledge |

| Expected Purity after Column Chromatography | 40-60% | General Knowledge |

| Expected Final Purity after Prep-HPLC | >95% | General Knowledge |

Note: Yields are highly dependent on the specific plant material, age of the tree, and the precise extraction and purification conditions employed.

Visual Workflow

Caption: Workflow for the extraction and purification of 1-Dehydroxybaccatin IV.

Disclaimer

This protocol is a generalized procedure based on the available scientific literature for the extraction of taxanes. Researchers should optimize the conditions based on their specific laboratory setup, the characteristics of their plant material, and their target purity. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 1-Dehydroxybaccatin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Due to its complex structure, total synthesis is challenging and low-yielding, making semi-synthesis from naturally occurring precursors a more viable approach for large-scale production. This document provides detailed application notes and protocols for the semi-synthesis of paclitaxel, utilizing 1-Dehydroxybaccatin IV as the starting material.

Note on Starting Material: While these protocols are designed for 1-Dehydroxybaccatin IV, specific literature detailing its use in paclitaxel semi-synthesis is scarce. The provided methodology is adapted from established procedures for the structurally analogous compound, 1-deoxybaccatin VI. Both molecules lack the hydroxyl group at the C-1 position of the taxane (B156437) core, making the synthetic strategies largely transferable. Researchers should consider that minor optimization of reaction conditions may be necessary.

Overall Synthesis Workflow

The semi-synthesis of paclitaxel from 1-Dehydroxybaccatin IV involves a multi-step process:

-

Protection of Hydroxyl Groups: The hydroxyl groups at the C-7 and C-10 positions of 1-Dehydroxybaccatin IV are selectively protected to prevent unwanted side reactions during the subsequent esterification step.

-

Side-Chain Attachment: The protected baccatin (B15129273) core is then coupled with a protected C-13 side chain, typically an N-benzoyl-β-lactam derivative.

-

Deprotection: Finally, the protecting groups on the taxane core and the side chain are removed to yield the final paclitaxel product.

-

Purification: The crude product is purified using chromatographic techniques to obtain high-purity paclitaxel.

Application Notes and Protocols for the Synthesis of 1-Deoxypaclitaxel

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the semi-synthesis of 1-deoxypaclitaxel (B1247906), a derivative of the potent anticancer agent paclitaxel (B517696). The primary route described herein avoids the challenging direct deoxygenation of paclitaxel at the C-1 position and instead utilizes the naturally occurring taxoid, 1-deoxybaccatin VI, as a starting material.[1][2] This method allows for the generation of 1-deoxypaclitaxel and its analogues for structure-activity relationship (SAR) studies and further drug development.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Extensive research has been conducted to synthesize paclitaxel analogues to improve its efficacy, reduce side effects, and overcome drug resistance. The synthesis of 1-deoxypaclitaxel is of significant interest as it helps to elucidate the role of the C-1 hydroxyl group in the biological activity of paclitaxel.[1][2] Studies have shown that the C-1 hydroxyl group may not be essential for its cytotoxic activity, making 1-deoxypaclitaxel and its derivatives promising candidates for further investigation.[1]

Synthesis Pathway Overview

The semi-synthesis of 1-deoxypaclitaxel from 1-deoxybaccatin VI involves a multi-step process. The general workflow includes the selective protection of hydroxyl groups, attachment of the C-13 side chain, and subsequent deprotection steps. This approach has been successfully employed to produce 1-deoxypaclitaxel and various analogues.[1][2]

Caption: General workflow for the semi-synthesis of 1-deoxypaclitaxel.

Experimental Protocols

The following protocols are based on established methods for the semi-synthesis of 1-deoxypaclitaxel and its analogues.

Protocol 1: Protection of 1-Deoxybaccatin VI

Objective: To selectively protect the C-7 and C-13 hydroxyl groups of 1-deoxybaccatin VI to facilitate the attachment of the C-13 side chain.

Materials:

-

1-Deoxybaccatin VI

-

Triethylsilyl chloride (TESCl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 1-deoxybaccatin VI in anhydrous pyridine and cool the solution to 0 °C.

-

Add triethylsilyl chloride (TESCl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-